3-nitro-N-octylbenzamide

Description

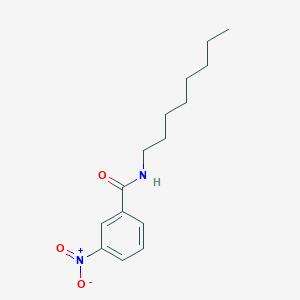

3-Nitro-N-octylbenzamide is a synthetic benzamide derivative characterized by a nitro group (-NO₂) at the meta position of the benzoyl ring and an octyl chain (-C₈H₁₇) attached to the amide nitrogen. Benzamides are widely studied for their applications in medicinal chemistry, catalysis, and material science due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

3-nitro-N-octylbenzamide |

InChI |

InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-11-16-15(18)13-9-8-10-14(12-13)17(19)20/h8-10,12H,2-7,11H2,1H3,(H,16,18) |

InChI Key |

SLYCKKOJZHQCPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-octylbenzamide typically involves the nitration of N-octylbenzamide. The process begins with the preparation of N-octylbenzamide by reacting octylamine with benzoyl chloride in the presence of a base such as pyridine. The resulting N-octylbenzamide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-N-octylbenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 3-amino-N-octylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Products depend on the specific oxidizing agent and conditions.

Scientific Research Applications

3-Nitro-N-octylbenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its nitro group can be transformed into various functional groups, making it a versatile intermediate.

Biology: Studied for its potential biological activity. Compounds with nitro groups are often investigated for their antimicrobial and anticancer properties.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-octylbenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The octyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated proteins and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-nitro-N-octylbenzamide, highlighting differences in substituents, molecular properties, and applications:

Electronic and Steric Effects

- Alkyl Chain Impact : The octyl group in this compound introduces significant hydrophobicity compared to shorter chains (e.g., methyl in N-(3-methylphenyl)-3-nitrobenzamide), which may influence solubility and biological activity .

Biological Activity

3-Nitro-N-octylbenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Nitro compounds, including nitrobenzamides, have been studied for their potential therapeutic effects, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

This compound is characterized by the presence of a nitro group attached to an octylbenzamide structure. Its chemical formula is with a molecular weight of approximately 276.34 g/mol. The nitro group is known to influence the compound's reactivity and biological interactions.

1. Anti-Inflammatory Activity

Research indicates that nitro-substituted benzamides can effectively inhibit inducible nitric oxide synthase (iNOS), which is a key enzyme in inflammatory processes. Studies have shown that this compound exhibits significant inhibition of iNOS and reduces levels of pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α. This suggests its potential as an anti-inflammatory agent in treating conditions associated with chronic inflammation, such as obesity and diabetes .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | iNOS Inhibition | Reduces NO production |

| Nitro Fatty Acids | Cytoprotective | Modulates cellular signaling |

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. Nitro compounds can act as hypoxia-activated prodrugs, selectively targeting cancer cells in low-oxygen environments. Research has shown that derivatives of nitrobenzamides can inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism involves the activation of pathways that lead to cell cycle arrest and apoptosis.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been observed to disrupt bacterial cell membranes, which could be attributed to its structural characteristics that allow interaction with microbial targets . Further studies are needed to elucidate the specific mechanisms involved.

Case Study 1: Anti-Inflammatory Effects

A study conducted on a series of nitro-substituted benzamides demonstrated that compounds similar to this compound significantly reduced inflammatory markers in vitro. The study utilized human cell lines exposed to inflammatory stimuli, showing a marked decrease in cytokine release upon treatment with the compound .

Case Study 2: Antitumor Efficacy

In vivo studies using animal models have indicated that this compound can inhibit tumor growth when administered at specific dosages. Tumor-bearing mice treated with the compound showed a reduction in tumor size compared to controls, suggesting its potential as an adjunct therapy in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.